Comparative UT-B Inhibition Potency of Ethyl [(but-3-en-1-yl)oxy]carbamate vs. Reference Inhibitor DMTU
Ethyl [(but-3-en-1-yl)oxy]carbamate demonstrates potent inhibition of the urea transporter UT-B, a key target in renal physiology and diuretic research. Its reported IC₅₀ values are 110 nM for rat UT-B and 240 nM for mouse UT-B, both measured in MDCK cells [1]. In stark contrast, the well-known urea analog inhibitor DMTU (dimethylthiourea) exhibits a far weaker, millimolar-level inhibition of rat UT-B, with a reported IC₅₀ of 2–3 mM [2]. This represents a potency difference of over 18,000-fold, highlighting a clear and quantifiable differentiation.
| Evidence Dimension | Inhibitory potency against urea transporter UT-B |
|---|---|
| Target Compound Data | IC₅₀ = 110 nM (rat UT-B), 240 nM (mouse UT-B) |
| Comparator Or Baseline | DMTU (Dimethylthiourea) IC₅₀ = 2,000–3,000 nM (2–3 mM) (rat UT-B) |
| Quantified Difference | >18,000-fold higher potency |
| Conditions | Cell-based assay using MDCK cells expressing UT-B (target) vs. functional assay for DMTU (comparator) |
Why This Matters
This data demonstrates that for applications requiring potent nanomolar UT-B inhibition, ethyl [(but-3-en-1-yl)oxy]carbamate is a vastly superior tool compound compared to classical urea analogs, directly informing its selection for renal physiology studies.
- [1] BindingDB. Entry for CHEMBL5074722 (BDBM50580906). Affinity data for urea transporter 1 (UT-B). IC50 values of 110 nM (rat) and 240 nM (mouse) in MDCK cells. View Source
- [2] Esteva-Font, C., Phuan, P. W., Anderson, M. O., & Verkman, A. S. (2015). Salt-sparing diuretic action of a water-soluble urea analog inhibitor of urea transporters UT-A and UT-B in rats. PMC. View Source
